Chicanine

Description

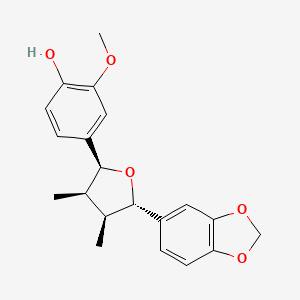

Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 |

InChI Key |

JPDORDSJPIKURD-JJWOIWCPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Chicanine: A Technical Guide on its Structure, Biological Activity, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicanine, a lignan compound isolated from plants such as Schisandra chinensis, has emerged as a molecule of interest for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and the core signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Chemical Structure and Properties

This compound, also known as Chicanin, is characterized by a dibenzocyclooctadiene lignan structure. Its systematic IUPAC name is 4-((2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl)-2-methoxyphenol.

| Property | Value | Source |

| IUPAC Name | 4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | PubChem |

| Molecular Formula | C₂₀H₂₂O₅ | PubChem |

| Molecular Weight | 342.39 g/mol | PubChem |

| CAS Number | 78919-28-5 | PubChem |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-inflammatory, anti-proliferative, and antioxidant properties in preclinical studies. Research indicates that it exerts these effects without significant toxicity to normal cells.[1]

| Activity | IC₅₀ Value | Cell Line/Assay | Source |

| Anti-proliferation | 44.2 µM | Prostate cells | ChemFaces |

| Antioxidant | 26.0 µM | Not specified | ChemFaces |

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound's anti-inflammatory effects involves the modulation of the IκBα/MAPK/ERK signaling pathway. In murine macrophage (RAW 264.7) models, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][2][3][4][5]

Specifically, this compound treatment leads to the downregulation of LPS-induced phosphorylation of key signaling proteins, including:

This inhibition of upstream signaling molecules prevents the activation of the transcription factor NF-κB, a master regulator of inflammation. Consequently, the expression and production of pro-inflammatory mediators are suppressed.[1][2]

Furthermore, recent studies suggest a potential role for this compound in the treatment of heart failure through the modulation of the PI3K-AKT signaling pathway.[7][8]

Visualized Signaling Pathway

Key Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound. These protocols are based on the study "Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways" published in the European Journal of Pharmacology (2014).

Cell Culture and Treatment

-

Cell Line: Murine macrophage-like cells (RAW 264.7) are used as an in vitro model for inflammation.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experiments, RAW 264.7 cells are pre-treated with varying concentrations of this compound for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

-

Principle: The production of nitric oxide, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates and treated with this compound and/or LPS.

-

After the incubation period, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

-

Prostaglandin E₂ (PGE₂) Assay

-

Principle: The concentration of PGE₂, another key inflammatory mediator, in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Methodology:

-

Supernatants from this compound and/or LPS-treated RAW 264.7 cells are collected.

-

The samples are analyzed using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

The assay typically involves competition between the PGE₂ in the sample and a fixed amount of labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody.

-

The amount of bound labeled PGE₂ is inversely proportional to the concentration of PGE₂ in the sample.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

-

Methodology:

-

RAW 264.7 cells are treated with this compound and/or LPS for a short duration (e.g., 30 minutes).

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p38 MAPK, ERK 1/2, and IκB-α.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.

-

Experimental Workflow Visualization

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory properties that are mediated through the inhibition of the IκBα/MAPK/ERK signaling pathway. Its additional anti-proliferative and antioxidant activities, coupled with a favorable preliminary safety profile, make it a strong candidate for further investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and exploration of its therapeutic potential in inflammatory diseases and oncology. The emerging link to the PI3K-AKT pathway also warrants further investigation into its potential cardioprotective effects.

References

- 1. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. anti-inflammatory-effects-of-chicanine-on-murine-macrophage-by-down-regulating-lps-induced-inflammatory-cytokines-in-i-b-mapk-erk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. elkbiotech.com [elkbiotech.com]

Chicanine's Anti-Inflammatory Mechanism: A Technical Guide to its Core Signaling Pathways

For Immediate Release

A comprehensive analysis of the lignan Chicanine, isolated from Schisandra sphenanthera, reveals its potent anti-inflammatory properties through the modulation of the TLR4-IκBα/MAPK/ERK signaling cascade. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the molecular pathways, quantitative data, and experimental methodologies underpinning this compound's mechanism of action.

Executive Summary

This compound, a bioactive lignan, has demonstrated significant anti-inflammatory effects by targeting key signaling pathways in macrophages. This document outlines the core mechanism of this compound, which involves the inhibition of lipopolysaccharide (LPS)-induced inflammation. By suppressing the activation of the Toll-like receptor 4 (TLR4) pathway and its downstream effectors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound effectively reduces the production of a wide array of pro-inflammatory mediators. This guide presents the quantitative data from in vitro studies, detailed experimental protocols for replication, and visual diagrams of the signaling pathways and experimental workflows.

Core Signaling Pathway: TLR4-IκBα/MAPK/ERK

This compound exerts its anti-inflammatory effects by intervening in the signaling cascade initiated by the binding of LPS to TLR4 on the macrophage cell surface. This intervention prevents the downstream phosphorylation and activation of critical signaling molecules.

The primary pathway inhibited by this compound is the LPS-induced TLR4-IκBα/MAPK/ERK signaling pathway . Upon LPS stimulation, TLR4 activation typically leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. Concurrently, LPS-activated TLR4 triggers the phosphorylation of MAPKs, including p38 and extracellular signal-regulated kinases (ERK1/2), which further amplify the inflammatory response.

This compound has been shown to block the phosphorylation of p38 MAPK, ERK1/2, and IκBα , thereby inhibiting the activation of both the MAPK and NF-κB signaling pathways.[1][2] This dual inhibition leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified through a series of in vitro experiments using LPS-stimulated RAW 264.7 murine macrophages. The data is summarized in the tables below.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Mediator | This compound Concentration (µM) | Inhibition (%) |

| Nitric Oxide (NO) | 6.25 | ~20% |

| 12.5 | ~45% | |

| 25 | ~70% | |

| 50 | ~90% | |

| Prostaglandin E2 (PGE2) | 6.25 | ~15% |

| 12.5 | ~40% | |

| 25 | ~65% | |

| 50 | ~85% | |

| Data derived from Chen et al., 2014.[2] |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound

| Cytokine | This compound Concentration (µM) | Inhibition of mRNA Expression (%) |

| TNF-α | 50 | ~60% |

| IL-1β | 50 | 82% |

| MCP-1 | 50 | 73% |

| G-CSF | 50 | 85% |

| iNOS | 50 | ~70% |

| COX-2 | 50 | ~55% |

| Data represents the maximal inhibition observed at the highest tested non-toxic concentration after 6 hours of co-treatment with LPS.[2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound's anti-inflammatory effects.[2]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (6.25, 12.5, 25, 50 µM) for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described in 4.1.

-

After 18 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

-

RAW 264.7 cells are cultured and treated in a 24-well plate.

-

Cell-free supernatants are collected after the specified incubation period.

-

The concentrations of PGE2, TNF-α, IL-1β, MCP-1, and G-CSF in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Phosphorylated Proteins

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE (e.g., 10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, phospho-ERK1/2, phospho-IκBα, or their total protein counterparts, as well as a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising natural compound with well-defined anti-inflammatory properties. Its ability to inhibit the TLR4-IκBα/MAPK/ERK signaling pathway provides a solid foundation for its potential therapeutic applications in inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the pharmacological potential of this compound and its derivatives.

References

- 1. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Chicanine: A Technical Guide for Researchers

Introduction

Chicanine, a major lignan compound isolated from Schisandra chinensis Baill, has emerged as a molecule of interest for its pharmacological activities. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a primary focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. While current research has predominantly explored its anti-inflammatory effects, this guide will also touch upon the need for broader investigations into its other potential biological activities.

Data Presentation: Quantitative Analysis of this compound's In Vitro Bioactivity

The following tables summarize the key quantitative data from in vitro studies on this compound. These studies have primarily utilized the RAW 264.7 murine macrophage cell line to investigate the anti-inflammatory effects of this compound.

| Cell Line | Assay | Concentration (µM) | Result | Reference |

| RAW 264.7 | Cell Viability (MTT Assay) | 6.25, 12.5, 25, 50 | No significant cytotoxicity observed | |

| RAW 264.7 | Cell Viability (MTT Assay) | 100 | 75% cell viability |

Table 1: Cytotoxicity Profile of this compound. this compound demonstrates a favorable cytotoxicity profile at concentrations effective for its anti-inflammatory activity.

| Assay | Concentration (µM) | Inhibition (%) | Reference |

| NF-κB Luciferase Reporter Assay | 50 | 47 | |

| IκBα Phosphorylation | Not specified | up to 55 | |

| IL-1β mRNA Expression | Not specified | 82 | |

| G-CSF mRNA Expression | Not specified | 85 | |

| MCP-1 mRNA Expression | Not specified | 73 |

Table 2: Inhibitory Effects of this compound on Inflammatory Markers. this compound demonstrates significant inhibition of key inflammatory signaling molecules and cytokines. It is important to note that specific IC50 values for these activities have not been reported in the reviewed literature.

Core Mechanism of Action: Anti-inflammatory Effects

In vitro studies have elucidated that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS). This inhibition leads to the downregulation of two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages. This is achieved through the blockage of IκBα phosphorylation, which prevents the degradation of the IκBα inhibitory protein. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This leads to a significant reduction in the expression of NF-κB-dependent genes, including iNOS and COX-2, and pro-inflammatory cytokines such as TNF-α, IL-1β, MCP-1, and G-CSF.

Modulation of the MAPK/ERK Signaling Pathway

This compound also modulates the MAPK signaling pathway by inhibiting the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in a concentration-dependent manner. The inhibition of these key kinases further contributes to the suppression of pro-inflammatory mediator production.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the studies of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are treated with 100 ng/mL of lipopolysaccharide (LPS). This compound is typically dissolved in DMSO and added to the cell culture at various concentrations (e.g., 6.25, 12.5, 25, 50 µM) for a specified pre-incubation period before or concurrently with LPS stimulation.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 18-24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS as described.

-

After the incubation period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

-

Collect the cell culture supernatant after treatment with this compound and/or LPS.

-

Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

-

Transfect RAW 264.7 cells with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-TK) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound and/or LPS.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

Western Blot Analysis for Phosphorylated Proteins (p-p38, p-ERK1/2, p-IκBα)

-

Treat RAW 264.7 cells with this compound and/or LPS for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p38, p-ERK1/2, p-IκBα, or their total protein counterparts overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression

-

Isolate total RNA from treated RAW 264.7 cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

Perform PCR using specific primers for TNF-α, IL-1β, MCP-1, G-CSF, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the PCR products by agarose gel electrophoresis.

-

Quantify the band intensities and normalize the target gene expression to the housekeeping gene expression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Future Directions and Conclusion

The current body of in vitro research provides compelling evidence for the anti-inflammatory properties of this compound. Its ability to modulate the NF-κB and MAPK/ERK signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. However, to fully understand the pharmacological profile of this compound, further in vitro investigations are warranted.

Specifically, future studies should focus on:

-

Determining IC50 values: Calculating the half-maximal inhibitory concentration (IC50) for this compound's various anti-inflammatory effects would provide a more precise measure of its potency.

-

Exploring anticancer activity: Investigating the effects of this compound on cancer cell lines, including assays for apoptosis, cell cycle arrest, and cytotoxicity, could uncover novel therapeutic applications.

-

Investigating other potential targets: Screening this compound against a broader range of biological targets could reveal additional mechanisms of action and therapeutic possibilities.

Chicanine: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicanine, a lignan compound isolated from Schisandra chinensis, has demonstrated significant anti-inflammatory effects. This document provides a comprehensive technical overview of the current scientific understanding of this compound's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This inhibitory action results in a marked reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and several key inflammatory cytokines. This whitepaper aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development who are investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory compounds is therefore a significant area of pharmaceutical research.

This compound, a bioactive lignan derived from the medicinal plant Schisandra chinensis, has emerged as a promising anti-inflammatory agent. In vitro studies have shown that this compound can effectively suppress inflammatory responses in immune cells, highlighting its potential for therapeutic development. This document synthesizes the available data on this compound's anti-inflammatory effects, with a focus on the underlying molecular mechanisms.

Mechanism of Action: Inhibition of TLR4-Mediated Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that results in the production of pro-inflammatory mediators.

This compound has been shown to intervene in this pathway at several key points:

-

Inhibition of NF-κB Activation: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

-

Suppression of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including p38 and extracellular signal-regulated kinases 1 and 2 (ERK1/2), are also critical for the inflammatory response. These kinases are activated by upstream signals and, in turn, phosphorylate various transcription factors and enzymes that regulate the expression of inflammatory mediators. This compound has been demonstrated to block the phosphorylation of both p38 and ERK1/2.

By inhibiting both the NF-κB and MAPK signaling pathways, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in studies using LPS-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators and the expression of pro-inflammatory genes.

Table 1: Inhibition of Inflammatory Mediator Production by this compound

| Inflammatory Mediator | This compound Concentration (µM) | % Inhibition (Mean ± SD) |

| Nitric Oxide (NO) | 6.25 | 15.2 ± 2.1 |

| 12.5 | 35.4 ± 3.5 | |

| 25 | 60.1 ± 4.2 | |

| 50 | 85.7 ± 5.6 | |

| Prostaglandin E2 (PGE2) | 6.25 | 12.8 ± 1.9 |

| 12.5 | 30.5 ± 2.8 | |

| 25 | 55.2 ± 3.9 | |

| 50 | 80.1 ± 4.8 |

Table 2: Inhibition of Pro-inflammatory Gene Expression by this compound (at 50 µM)

| Gene | % Inhibition of mRNA Expression (Mean ± SD) |

| TNF-α | 68.3 ± 4.5 |

| IL-1β | 82.1 ± 5.1 |

| MCP-1 | 73.4 ± 4.8 |

| G-CSF | 85.2 ± 5.3 |

| COX-2 | 70.5 ± 4.6 |

| iNOS | 75.9 ± 4.9 |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells were pre-treated with various concentrations of this compound (6.25, 12.5, 25, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Caption: A generalized workflow for in vitro experiments.

Measurement of Nitric Oxide (NO) Production

NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.

Measurement of Prostaglandin E2 (PGE2) Production

The concentration of PGE2 in the cell culture supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR)

Total RNA was extracted from the cells using a suitable RNA isolation reagent. cDNA was synthesized from the total RNA using a reverse transcription kit. Real-time PCR was performed using specific primers for TNF-α, IL-1β, MCP-1, G-CSF, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.

Western Blot Analysis

Cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, and β-actin. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of this compound, which are mediated through the inhibition of the TLR4-IκBα/MAPK/ERK signaling pathways. The quantitative data demonstrate a significant and dose-dependent reduction in the production of key inflammatory mediators and the expression of pro-inflammatory genes. These findings establish this compound as a compelling candidate for further investigation as a potential therapeutic agent for the treatment of inflammatory diseases.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and selectivity.

A deeper understanding of these aspects will be crucial for the translation of the promising preclinical findings of this compound into clinical applications.

In-Depth Technical Guide to the Pharmacological Activities of Chicanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicanine, a lignan compound isolated from the medicinal plant Schisandra chinensis, has demonstrated a range of significant pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its anti-inflammatory, anti-proliferative, and antioxidant properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Activities

This compound exhibits a trifecta of pharmacological activities that are of considerable interest in drug discovery and development. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell growth, and oxidative stress.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of the inflammatory response in preclinical models. Its primary mechanism of action involves the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[1]

Anti-proliferative Activity

In addition to its anti-inflammatory effects, this compound displays cytotoxic activity against cancer cell lines. Notably, it has been shown to inhibit the proliferation of human prostate cancer cells (PC3).

Antioxidant Activity

This compound also possesses antioxidant properties, enabling it to scavenge free radicals, which are implicated in a variety of pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Treatment | Concentration of this compound | % Inhibition / IC50 | Reference |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 6.25 µM | ~25% | [1] |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 12.5 µM | ~50% | [1] |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 25 µM | ~75% | [1] |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 50 µM | ~90% | [1] |

| PGE2 Production | RAW 264.7 | LPS (100 ng/mL) | 50 µM | Significant Inhibition | [1] |

| TNF-α Expression | RAW 264.7 | LPS (100 ng/mL) | 50 µM | Significant Inhibition | [1] |

| IL-1β Expression | RAW 264.7 | LPS (100 ng/mL) | 50 µM | Significant Inhibition | [1] |

Table 2: Anti-proliferative and Antioxidant Activities of this compound

| Activity | Assay | Cell Line / Method | IC50 Value | Reference |

| Anti-proliferative | MTT Assay | PC3 (Prostate Cancer) | 44.2 µM | [2] |

| Antioxidant | DPPH Radical Scavenging | - | 26.0 µM | [2] |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway initiated by LPS. This pathway is central to the innate immune response and the production of inflammatory mediators.

References

A Technical Guide to the Bioactive Constituents of Cichorium intybus (Chicory) and their Relevance in Traditional Chinese Medicine

Disclaimer: The term "Chicanine" is not a recognized scientific term in the context of Traditional Chinese Medicine (TCM) or pharmacology. This document provides a technical overview of the bioactive compounds found in Cichorium intybus (Chicory), a plant used in TCM and known as Ju Ju (菊苣), which may be the subject of interest. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Cichorium intybus in Traditional Chinese Medicine

Cichorium intybus, commonly known as chicory, has a long history of use in various traditional medicine systems, including TCM.[1] In TCM, it is referred to as Ju Ju and is primarily used to clear heat, promote digestion, and resolve dampness.[2] Its properties are described as bitter and cool, and it is associated with the liver, gallbladder, and stomach meridians.[3] Traditional applications include the management of jaundice, loss of appetite, and edema.[2] Modern scientific research has sought to validate these traditional uses, focusing on the plant's rich phytochemical composition and pharmacological activities, particularly its hepatoprotective and metabolic regulatory effects.[4][5]

Major Bioactive Constituents

Cichorium intybus is a rich source of various bioactive compounds, with the roots and leaves being the most studied parts of the plant.[6] The primary classes of active constituents include polysaccharides, sesquiterpene lactones, and phenolic compounds.[7][8]

-

Inulin: A prebiotic fiber that constitutes a significant portion of the chicory root's dry weight.[6]

-

Sesquiterpene Lactones: These compounds, including lactucin, lactucopicrin, and 8-deoxylactucin, are responsible for the characteristic bitter taste of chicory.[9][10]

-

Phenolic Compounds: Chicory is rich in various phenolic compounds, with chicoric acid, chlorogenic acid, and caffeic acid being the most prominent.[9][11]

A quantitative analysis of the phytochemicals in the methanolic leaf extract of Cichorium intybus has revealed significant amounts of various bioactive compounds.[12]

Pharmacological Activities and Mechanisms of Action

Scientific studies have investigated the pharmacological basis for the traditional uses of chicory, with a focus on its hepatoprotective and anti-diabetic properties.

Extracts of Cichorium intybus have demonstrated significant hepatoprotective effects in various preclinical models of liver injury.[13][14] These effects are attributed to the antioxidant and anti-inflammatory properties of its bioactive constituents.[13]

Chicory extracts and their constituents have been shown to exert beneficial effects on glucose and lipid metabolism, supporting their traditional use in managing metabolic disorders.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the hepatoprotective and anti-diabetic effects of Cichorium intybus extracts.

Table 1: Hepatoprotective Effects of Cichorium intybus Leaf Extract in CCl4-Induced Hepatotoxicity in Rats [17]

| Parameter | Control | CCl4 | CCl4 + Extract (50 mg/kg) | CCl4 + Extract (100 mg/kg) | CCl4 + Extract (200 mg/kg) |

| ALT (U/L) | 35.5 ± 2.1 | 185.2 ± 10.3 | 95.3 ± 5.4 | 60.1 ± 3.2 | 110.7 ± 6.8 |

| AST (U/L) | 45.8 ± 3.5 | 250.6 ± 12.8 | 120.7 ± 7.1 | 85.4 ± 4.9 | 155.2 ± 8.3 |

| ALP (U/L) | 110.2 ± 6.9 | 320.4 ± 15.7 | 180.5 ± 9.3 | 140.8 ± 7.5 | 210.6 ± 11.2 |

Table 2: Anti-diabetic Effects of Ethanolic Extract of Cichorium intybus (CIE) in Streptozotocin-Induced Diabetic Rats [16]

| Parameter | Control | Diabetic Control | Diabetic + CIE (125 mg/kg) |

| Serum Glucose (mg/dL) | 95 ± 5 | 350 ± 20 | 280 ± 15 |

| Triglycerides (mg/dL) | 80 ± 7 | 250 ± 18 | 22.5 ± 2 |

| Total Cholesterol (mg/dL) | 70 ± 6 | 150 ± 12 | 126 ± 10 |

Table 3: In Vitro Cytotoxic Activity of Cichorium intybus Ethanolic Extract [13]

| Cell Line | IC50 (µg/mL) |

| HCT 116 (Colon Cancer) | 45.3 |

| MCF-7 (Breast Cancer) | >100 |

| HEPG2 (Liver Cancer) | 60.8 |

Experimental Protocols

-

Animal Model: Male Wistar rats.

-

Induction of Hepatotoxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4) at a dose of 1.5 mL/kg body weight, diluted in olive oil (1:1).

-

Treatment: The aqueous extract of Cichorium intybus leaves was administered orally at doses of 50, 100, and 200 mg/kg body weight for 7 days prior to CCl4 administration.

-

Biochemical Analysis: Blood was collected 24 hours after CCl4 injection, and serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured using standard enzymatic kits.

-

Histopathological Examination: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic evaluation of liver damage.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight.

-

Treatment: The ethanolic extract of Cichorium intybus (CIE) was administered daily at a dose of 125 mg/kg body weight for 14 days.

-

Biochemical Analysis: Blood samples were collected at the end of the treatment period to measure serum glucose, triglycerides, and total cholesterol levels using commercially available kits.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Cichorium intybus exert their effects through the modulation of various cellular signaling pathways.

Inulin has been shown to increase glucose uptake in muscle and liver cells by activating the AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways.[18]

References

- 1. Cichorium intybus: Traditional Uses, Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ju Ju (Chicory) in Chinese Medicine [meandqi.com]

- 3. chinesenutrition.org [chinesenutrition.org]

- 4. Ramping up innovations in TCM research [iprcc.org]

- 5. Frontiers | Bioactive-Chemical Quality Markers Revealed: An Integrated Strategy for Quality Control of Chicory [frontiersin.org]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. biomedres.us [biomedres.us]

- 8. Phytochemistry and pharmacology of Cichorium intybus [imsear.searo.who.int]

- 9. mdpi.com [mdpi.com]

- 10. Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researcherslinks.com [researcherslinks.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Effects of Cichorium intybus linn on blood glucose, lipid constituents and selected oxidative stress parameters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-diabetic effects of Cichorium intybus in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sid.ir [sid.ir]

- 18. Inulin increases glucose transport in C2C12 myotubes and HepG2 cells via activation of AMP-activated protein kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chicanine Protocol for LPS-Stimulated RAW 264.7 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for investigating the anti-inflammatory effects of Chicanine on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This compound, a major lignan compound from Schisandra chinensis, has demonstrated significant potential in modulating inflammatory responses.

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This inflammatory cascade is primarily mediated through the activation of signaling pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This compound has been shown to suppress these inflammatory responses in LPS-stimulated RAW 264.7 cells, suggesting its therapeutic potential for inflammatory diseases.[1][2][3]

Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) vs. Untreated Control (with LPS) |

| 6.25 | >95% |

| 12.5 | >95% |

| 25 | >95% |

| 50 | >95% |

| 100 | ~75% |

Data adapted from an MTT assay performed after 18 hours of treatment.[1]

Table 2: Inhibition of Inflammatory Mediators by this compound

| This compound Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 6.25 | Data not specified | Data not specified |

| 12.5 | Significant Inhibition | Significant Inhibition |

| 25 | Significant Inhibition | Significant Inhibition |

| 50 | Significant Inhibition | Significant Inhibition |

This compound significantly inhibited NO and PGE2 production in a concentration-dependent manner.[1]

Table 3: Downregulation of Pro-inflammatory Cytokine and Enzyme mRNA Expression by this compound

| Target Gene | This compound Concentration (µM) | Fold Change vs. LPS Control |

| TNF-α | 50 | Decreased |

| IL-1β | 50 | Decreased |

| MCP-1 | 50 | Decreased |

| G-CSF | 50 | Decreased |

| iNOS | 50 | Decreased |

| COX-2 | 50 | Decreased |

This compound was found to inhibit the mRNA expression of several pro-inflammatory cytokines and enzymes.[1]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Plating Density: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.[4]

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (6.25, 12.5, 25, 50 µM).

-

LPS Stimulation: Prepare a stock solution of LPS (from Escherichia coli) in sterile PBS. The final concentration for cell stimulation is typically 1 µg/mL.[5][6]

-

Treatment Protocol:

Key Experimental Assays

-

Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with this compound and/or LPS as described above.

-

After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite should be prepared to quantify NO levels.

-

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for the specific quantification of PGE2, TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

After treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

-

Western Blotting for Protein Expression and Phosphorylation:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK1/2, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in LPS-Stimulated RAW 264.7 Cells

The following diagram illustrates the proposed signaling pathway initiated by LPS and the inhibitory effects of this compound.

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

General Experimental Workflow

The following diagram outlines the typical workflow for studying the effects of this compound on LPS-stimulated RAW 264.7 cells.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

- 1. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]

- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 9. mdpi.com [mdpi.com]

Chicanine: A Promising Inhibitor of p38 MAPK Phosphorylation for Inflammatory and Proliferative Disorders

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chicanine, a lignan compound isolated from Schisandra chinensis, has demonstrated significant anti-inflammatory properties. Emerging research indicates that this compound exerts its effects through the modulation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPKs are a class of protein kinases that are activated by cellular stressors such as inflammatory cytokines, UV radiation, and osmotic shock, and play a crucial role in regulating cellular processes like inflammation, cell cycle, and apoptosis. Inhibition of p38 MAPK phosphorylation is a key therapeutic strategy for a variety of inflammatory diseases and cancers. This document provides a detailed overview of this compound's inhibitory action on p38 MAPK phosphorylation, along with comprehensive protocols for its investigation.

One key study demonstrated that this compound effectively suppresses the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages (RAW 264.7 cells).[1] This inhibition is associated with a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as a variety of inflammatory cytokines.[1] Crucially, the anti-inflammatory mechanism of this compound involves the blockage of p38 MAPK phosphorylation in a concentration-dependent manner.[1]

Data Presentation

The following tables summarize the quantitative and semi-quantitative data available on the inhibitory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound in LPS-stimulated RAW 264.7 cells.

| Target | This compound Concentration (µM) | % Inhibition | Reference |

| NO Production | 50 | ~50% | [1] |

| NF-κB Luciferase Activity | 50 | ~47% | [1] |

| IL-1β mRNA expression | 50 | ~82% | [1] |

| G-CSF mRNA expression | 50 | ~85% | [1] |

| MCP-1 mRNA expression | 50 | ~73% | [1] |

Table 2: Concentration-Dependent Inhibition of p38 MAPK Phosphorylation by this compound.

| This compound Concentration (µM) | Inhibition of p38 Phosphorylation | Reference |

| 6.25 | Observed | [2] |

| 12.5 | Observed | [2] |

| 25 | Observed | [2] |

| 50 | Observed | [2] |

| IC50 Value | Not Determined in available literature |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

References

Application of Chicanine and Related Lignans in Cancer Research: Detailed Application Notes and Protocols

Introduction

Chicanine is a lignan, a class of polyphenolic compounds found in various plants, notably in the genus Schisandra. While research specifically on this compound in cancer is emerging, the broader family of lignans from Schisandra chinensis has been more extensively studied for its anti-cancer properties. These compounds have demonstrated potential in inhibiting cancer cell growth through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest. This document provides an overview of the application of this compound and related Schisandra lignans in cancer research, including quantitative data, experimental protocols, and visualizations of the implicated signaling pathways. Due to the limited specific data on this compound, this report will draw upon findings from closely related and well-characterized lignans from the same plant source to provide a comprehensive guide for researchers.

Data Presentation: Anti-proliferative Activity of this compound and Related Lignans

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other bioactive lignans isolated from Schisandra chinensis against various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound | Not Specified | 44.2 | [1] |

| Schisantherin C | A549 (Lung) | 3.75 - 60 (Dose-dependent effects observed) | [2] |

| Gomisin J | MCF7 (Breast) | <10 (antiproliferative), >30 (cytotoxic) | [3] |

| Gomisin J | MDA-MB-231 (Breast) | <10 (antiproliferative), >30 (cytotoxic) | [3] |

Note: The specific cancer cell line for the reported IC50 value of this compound was not available in the reviewed literature, highlighting the need for further research on this specific compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of this compound and related lignans are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound or other lignan compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the compound.[4][5][6]

Materials:

-

Cancer cells treated with the compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS, pH 7.4

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle progression.[7][8][9]

Materials:

-

Cancer cells treated with the compound

-

PBS, pH 7.4

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations. Harvest the cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10][11]

Materials:

-

Cancer cells treated with the compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound and related lignans in cancer research.

Caption: A general experimental workflow for investigating the anti-cancer effects of this compound.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

Caption: A diagram illustrating the potential mechanism of G2/M cell cycle arrest induced by this compound.

This compound and related lignans from Schisandra chinensis represent a promising class of natural compounds for cancer research. Their ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells warrants further investigation. The protocols and conceptual diagrams provided in this document serve as a guide for researchers to explore the therapeutic potential of these compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound in various cancer types to facilitate its development as a potential anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. sentosacy.com [sentosacy.com]

- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Chicanine from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicanine is a tetrahydrofuran lignan first identified in the fruits of Schisandra sp.[1] As a member of the diverse lignan family found in Schisandra chinensis, this compound holds potential for further investigation into its biological activities. Lignans from Schisandra chinensis are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[2] This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from the fruits of Schisandra chinensis. While specific quantitative data for this compound isolation is not extensively available in the current literature, this guide adapts established methods for the separation of other lignans from the same plant source.

Data Presentation: Lignan Extraction and Purification from Schisandra chinensis

The following tables summarize quantitative data from various studies on the extraction and purification of lignans from Schisandra chinensis. This data provides a comparative reference for yields and purities that can be expected when developing a protocol for this compound isolation.

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

| Extraction Method | Solvent | Key Parameters | Total Lignan Content/Yield | Reference |

| Smashing Tissue Extraction (STE) | Ethanol | Optimized conditions not specified | 13.89 ± 0.014 mg/g (for five lignans) | [3] |

| Heat Reflux Extraction | Methanol | Time: 4 h | Lower than STE | [3] |

| Soxhlet Extraction | Methanol | Time: 4 h | Lower than STE | [3] |

| Ultrasonic-Assisted Extraction (UAE) | Not specified | Not specified | Lower than STE | [3] |

| Microwave-Assisted Extraction | Not specified | Not specified | Lower than STE | [3] |

| Supercritical Fluid Extraction (SFE) | CO2 with 1% isopropanol | 200 bar, 40°C, 60 min | Not quantified, yielded concentrated extract | [4] |

Table 2: Purification of Lignans from Schisandra chinensis

| Purification Method | Starting Material | Key Parameters | Purity/Concentration Increase | Recovery | Reference |

| Column Chromatography & Supercritical Antisolvent (SAS) Precipitation | Ultrasonic extracts | Not specified | 10-fold and 3-fold increase for five lignans | 84% | [1] |

| Supercritical Fluid Simulated Moving Bed (SF-SMB) | SFE seed oil | Silica gel, CO2 with 2-propanol | 42.9 wt% Schisandrol A, 4.34 wt% Schisandrin B | Not specified | [5] |

| Macroporous Resin (HPD5000) | Crude extract | 90% ethanol elution | 12.62-fold for deoxyschizandrin, 15.8-fold for γ-schizandrin | >80% | [6] |

| Analytical RP-HPLC | Crude extract | Automated repeat-injection | 0.0156% yield for deoxyschisandrin, 0.0173% for gomisin N | Not specified | [7] |

Experimental Protocols

The following protocols are adapted from established methods for lignan isolation from Schisandra chinensis and are proposed for the isolation of this compound. Optimization of these protocols will be necessary for achieving high purity and yield of the target compound.

Protocol 1: Extraction of Crude Lignan Mixture from Schisandra chinensis

Objective: To extract a crude mixture of lignans, including this compound, from the dried fruits of Schisandra chinensis.

Materials:

-

Dried fruits of Schisandra chinensis

-

Methanol or 95% Ethanol

-

Grinder or mill

-

Soxhlet apparatus or large glass flasks for maceration

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material:

-

Take 500 g of dried Schisandra chinensis fruits and grind them into a coarse powder.

-

-

Extraction (Option A: Maceration):

-

Place the powdered plant material in a large glass container and add 2.5 L of 95% ethanol.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filter the extract through filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine all the filtrates.

-

-

Extraction (Option B: Soxhlet Extraction):

-

Place the powdered plant material into a large thimble and load it into a Soxhlet extractor.

-

Extract with methanol for 8-12 hours.

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Protocol 2: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude lignan extract using column chromatography.

Materials:

-

Crude lignan extract from Protocol 1

-

Silica gel (100-200 mesh) for column chromatography

-

Octadecylsilane (ODS) silica gel for reversed-phase chromatography

-

Solvents for chromatography: Hexane, Ethyl Acetate, Methanol, Water

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

-

Collect fractions of 20-50 mL and monitor the separation using TLC.

-

For TLC analysis, spot the collected fractions on a silica gel plate and develop it in a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound (as a tetrahydrofuran lignan, it is expected to be of medium polarity).

-

Concentrate the combined fractions using a rotary evaporator.

-

-

Reversed-Phase (ODS) Column Chromatography (Fine Purification):

-

Pack a column with ODS silica gel and equilibrate it with a methanol:water mixture (e.g., 50:50 v/v).

-

Dissolve the partially purified fraction from the previous step in a small volume of the mobile phase.

-

Load the sample onto the ODS column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., 50% to 100% methanol).

-

Collect fractions and monitor them by TLC or HPLC.

-

Combine the fractions containing pure this compound based on the analysis.

-

Evaporate the solvent to obtain the purified this compound.

-

-

Recrystallization (Optional Final Purification):

-

If necessary, further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol-water, ethyl acetate-hexane) to obtain a crystalline solid.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A compound isolated from Schisandra chinensis induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation of lignans from Schisandra chinensis with anti-proliferative activity in human colorectal carcinoma: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Chicanine as an Inhibitor of the NF-κB Signaling Pathway

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and various types of cancer.[2][3][4][5] Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention. Chicanine, a major lignan compound isolated from Schisandra chinensis, has been identified as a potent anti-inflammatory agent that exerts its effects through the modulation of NF-κB signaling.[6][7] These application notes provide a detailed overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and comprehensive protocols for its use in studying the NF-κB pathway.

Mechanism of Action

Under basal conditions, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[1][8] Pro-inflammatory stimuli, like lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[8] The activated IKK complex then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[8][9] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-1β.[1][6]

This compound has been shown to suppress LPS-induced inflammatory responses by intervening in this pathway.[6][7] Its primary anti-inflammatory mechanism involves the inhibition of IκBα phosphorylation.[6][10] By preventing the phosphorylation of IκBα, this compound blocks its degradation, thereby keeping the NF-κB complex inactive and sequestered in the cytoplasm.[6] This action effectively down-regulates the expression of NF-κB-dependent pro-inflammatory mediators.[6][10] Studies indicate that this compound also inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1/2), suggesting a broader impact on inflammatory signaling cascades.[6][7][10]

Data Presentation

The inhibitory effects of this compound on the NF-κB pathway have been quantified in LPS-stimulated RAW 264.7 murine macrophages. The data are summarized below.

Table 1: Effect of this compound on NF-κB Luciferase Activity Data sourced from studies on LPS-stimulated RAW 264.7 cells stably transfected with an NF-κB reporter gene.[6]

| This compound Concentration (µM) | NF-κB Luciferase Activity (% Inhibition) |

| 6.25 | Not specified, dose-dependent |

| 12.5 | Not specified, dose-dependent |

| 25 | Not specified, dose-dependent |

| 50 | 47% |

Table 2: Effect of this compound on Pro-inflammatory Gene Expression Data represent the percentage inhibition of LPS-induced mRNA expression in RAW 264.7 cells after 6 hours of co-treatment with this compound.[6]

| Gene | % Inhibition at 50 µM this compound |

| IL-1β | 82% |

| G-CSF | 85% |

| MCP-1 | 73% |

| iNOS | Dose-dependent decrease |